5-Hydroxy-2,2-dimethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,2-dimethylhexanal is an organic compound that belongs to the class of aldehydes It features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a hexane backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2-dimethylhexanal can be achieved through several methods. One common approach involves the oxidation of 5-Hydroxy-2,2-dimethylhexanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of 5-Hydroxy-2,2-dimethylhexanol using supported metal catalysts such as palladium or platinum. The process is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,2-dimethylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-Hydroxy-2,2-dimethylhexanoic acid.
Reduction: 5-Hydroxy-2,2-dimethylhexanol.
Substitution: Esters or ethers depending on the substituent used.
Scientific Research Applications
5-Hydroxy-2,2-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 5-Hydroxy-2,2-dimethylhexanal exerts its effects depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can affect various molecular targets and pathways, including enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,2-dimethylhexanol: The reduced form of 5-Hydroxy-2,2-dimethylhexanal.
5-Hydroxy-2,2-dimethylhexanoic acid: The oxidized form of this compound.
2,2-Dimethylhexanal: A similar aldehyde without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H16O2/c1-7(10)4-5-8(2,3)6-9/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
DJZRSXSWFOPIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.